

(R,R)-VVD-118313: A Deep Dive into the Allosteric Inhibition of JAK1

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Compound of Interest

Compound Name: (R,R)-VVD-118313

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An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

(R,R)-VVD-118313 has emerged as a highly selective and potent inhibitor of Janus Kinase 1 (JAK1), a critical mediator of cytokine signaling implicated in a range of immuno-inflammatory diseases and cancers.[1][2] This technical guide provides a comprehensive overview of its core mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism: Covalent Allosteric Inhibition

(R,R)-VVD-118313 operates through a sophisticated mechanism of action, functioning as a covalent allosteric inhibitor of JAK1.[3][4] Unlike traditional ATP-competitive inhibitors that target the highly conserved active site of kinases, **(R,R)-VVD-118313** achieves its remarkable selectivity by targeting a unique, isoform-restricted cysteine residue, Cysteine 817 (C817), located within the pseudokinase (JH2) domain of JAK1.[3][5][6]

This targeted covalent engagement with C817 induces a conformational change in the JAK1 protein, which in turn blocks the trans-phosphorylation of the activation loop, a critical step for kinase activation.[1][2][3] Consequently, the downstream signaling cascade, primarily the JAK/STAT pathway, is inhibited.[7] The absence of this specific cysteine residue in other JAK family members, such as JAK2 and JAK3, is the structural basis for the compound's high selectivity.[4][5]

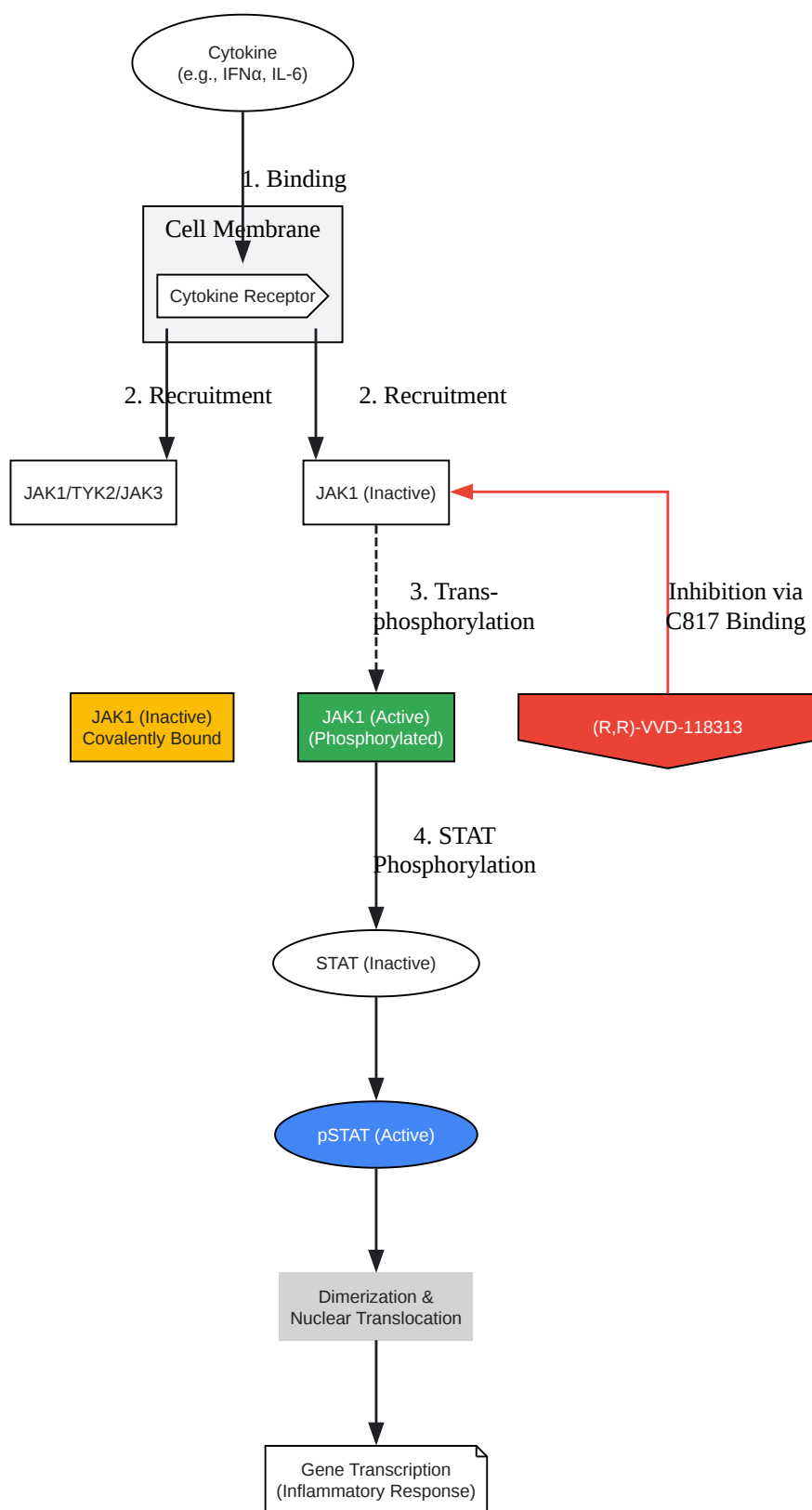
Quantitative Analysis of (R,R)-VVD-118313 Activity

The potency and selectivity of **(R,R)-VVD-118313** and its related stereoisomers have been quantified through various biochemical and cell-based assays. The data below is summarized from key studies characterizing these inhibitors.

Compound/Isomer	Assay Type	Cell Line/System	Target/Pathway	Measurement	Value	Reference
(R,R)-VVD-118313 (5a)	HTRF Assay	Human PBMCs	IFN α -stimulated pSTAT1	IC ₅₀	32 nM	[6]
(S,R)-5a	HTRF Assay	Human PBMCs	STAT Phosphorylation	IC ₅₀	~0.03-0.05 μ M	[4]
(R,S)-5b	HTRF Assay	Human PBMCs	STAT Phosphorylation	IC ₅₀	~0.03-0.05 μ M	[4]
(R,R)-VVD-118313 (5a)	MS-ABPP	Human PBMCs	JAK1 C817 Engagement	% Inhibition	>90% at 0.01 μ M (1h)	[8]
(R,R)-VVD-118313 (5a)	Western Blot	22Rv1 cells (WT-JAK1)	IFN α -pSTAT1 / IL-6-pSTAT3	Max Inhibition	>80% at ~0.2 μ M	[3]
(R,R)-VVD-118313 (5a)	Western Blot	22Rv1 cells (C817A-JAK1)	IFN α -pSTAT1 / IL-6-pSTAT3	Max Inhibition	<10% up to 2 μ M	[3]

Signaling Pathway Inhibition

(R,R)-VVD-118313 demonstrates selective inhibition of cytokine signaling pathways that are dependent on the catalytic activity of JAK1. The following diagram illustrates the core JAK1/STAT signaling pathway and the point of inhibition by **(R,R)-VVD-118313**.



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Figure 1. Mechanism of **(R,R)-VVD-118313** Action on the JAK1/STAT Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the core experimental protocols used to elucidate the mechanism of action of **(R,R)-VVD-118313**.

Cell Culture and Cytokine Stimulation of Human PBMCs

This protocol outlines the procedure for treating primary human immune cells with the inhibitor followed by cytokine stimulation to assess the impact on JAK/STAT signaling.

- Cell Isolation and Culture:
 - Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
 - Wash cells with PBS and resuspend in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
 - Plate PBMCs at a density of 1×10^6 cells/well in a 96-well plate.
- Compound Treatment and Cytokine Stimulation:
 - Prepare serial dilutions of **(R,R)-VVD-118313** in DMSO and then dilute in culture medium to the final desired concentrations (final DMSO concentration $\leq 0.1\%$).
 - Pre-treat the plated PBMCs with the compound or vehicle (DMSO) for 2 hours at 37°C.
 - Stimulate the cells by adding one of the following cytokines for the indicated time:
 - IFN α : 100 ng/mL for 30 minutes.[\[3\]](#)
 - IL-6: 25 ng/mL for 30 minutes.[\[3\]](#)
 - IL-2: 20 U/mL for 15 minutes.[\[3\]](#)
 - GM-CSF: 0.5 mg/mL for 15 minutes.[\[3\]](#)

- Immediately after stimulation, proceed to cell lysis for downstream analysis (e.g., Western Blotting or HTRF).

Western Blotting for Phospho-STAT (pSTAT)

This method is used to visualize and quantify the levels of phosphorylated STAT proteins, providing a direct readout of JAK kinase activity.

- Cell Lysis:
 - After stimulation, pellet the PBMCs by centrifugation and aspirate the supernatant.
 - Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Immunoblotting:
 - Normalize protein concentrations for all samples and denature by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
 - Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3) diluted in 5% BSA/TBST.
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with antibodies for total STAT and a loading control (e.g., β -actin) for normalization.

Activity-Based Protein Profiling (ABPP) for Target Engagement

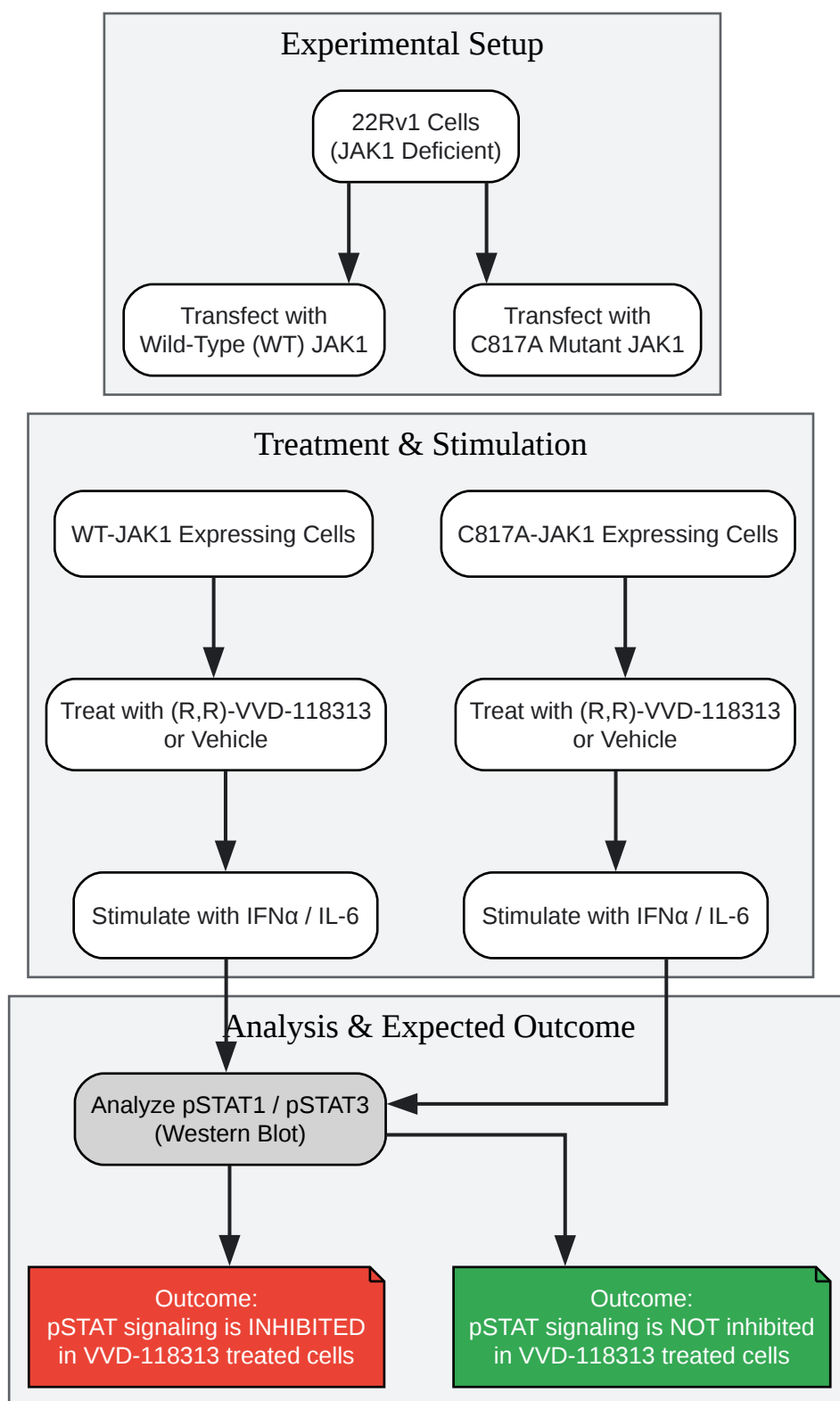
ABPP is a powerful chemoproteomic technique used to confirm the covalent binding of **(R,R)-VVD-118313** to its target, JAK1_C817, in a native biological system.

- In Situ Treatment and Lysis:
 - Treat human PBMCs (1×10^7 cells) with varying concentrations of **(R,R)-VVD-118313** (e.g., 0.01-10 μ M) or vehicle (DMSO) for 3 hours in situ.[8]
 - Lyse the cells in PBS and subject them to probe sonication.
- Competitive Labeling with Alkyne Probe:
 - Treat the proteomes with an alkyne-functionalized iodoacetamide probe (e.g., IA-alkyne) to label cysteine residues that were not engaged by the inhibitor.
- Click Chemistry and Enrichment:
 - Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
 - Enrich the biotinylated proteins using streptavidin-agarose beads.
- Proteomic Analysis:
 - Digest the enriched proteins on-bead with trypsin.
 - Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

- Quantify the relative abundance of the JAK1 peptide containing C817 to determine the degree of target engagement by **(R,R)-VVD-118313**.

Experimental Workflow Visualization

To definitively prove that the inhibitory effect of **(R,R)-VVD-118313** is mediated through its interaction with Cysteine 817, a key experiment involves the use of a cell line lacking endogenous JAK1 (22Rv1) and expressing either wild-type (WT) JAK1 or a C817A mutant.[3]



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Figure 2. Workflow to Validate C817 as the Target of (R,R)-VVD-118313.

This experimental design conclusively demonstrates that the C817 residue is essential for the inhibitory activity of **(R,R)-VVD-118313**, as its mutation to alanine renders the compound ineffective.[3] This provides unequivocal evidence for the on-target, allosteric mechanism of action.

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